molecular formula C9H15NO3 B3119663 2-(Cyclopentylformamido)propanoic acid CAS No. 252678-52-7

2-(Cyclopentylformamido)propanoic acid

Cat. No.: B3119663
CAS No.: 252678-52-7
M. Wt: 185.22 g/mol
InChI Key: WLHVFWMGYCZXDM-UHFFFAOYSA-N
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Description

2-(Cyclopentylformamido)propanoic acid, also known as N-(Cyclopentylcarbonyl)alanine, is a chemical compound with the molecular formula C9H15NO3 . It has a molecular weight of 185.22 . It is a powder that is stored at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl group attached to a formamido group, which is further attached to a propanoic acid group . The InChI code for this compound is 1S/C9H15NO3/c1-6(9(12)13)10-8(11)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a predicted melting point of 140.00° C, a predicted boiling point of 422.0° C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.51 .

Scientific Research Applications

  • Bioavailability in Primates : A study on the bioavailability of a compound related to 2-(Cyclopentylformamido)propanoic acid, 2-Amino-3-(methylamino)propanoic acid (BMAA), found that a significant portion (80%) of orally administered BMAA was absorbed into the systemic circulation in cynomolgus monkeys (Duncan et al., 1992).

  • Blood-Brain Barrier Permeability : Another research focused on BMAA, closely related to this compound, indicated limited brain uptake due to low blood-brain barrier permeability (Duncan et al., 1991).

  • Antibacterial Activity : A study on cyclopentenones, which include compounds structurally similar to this compound, showed that a specific cyclopentenone derivative exhibited antibacterial activity against Staphylococcus aureus and Bacillus cereus (Li et al., 2009).

  • Chemical Synthesis and Applications : Research on the synthesis of various compounds, including those related to this compound, has demonstrated applications in the fields of analytical chemistry, pharmaceuticals, and materials science. This includes studies on the synthesis of cyclopentenones (Li et al., 2009) and the use of related compounds in facilitating chemical reactions (Ranganathan et al., 1999).

  • Pharmacokinetics and Toxicity Studies : The pharmacokinetics and potential toxicity of compounds related to this compound have been studied, providing insights into their behavior in biological systems and potential applications in drug development and safety evaluation (Duncan et al., 1991).

Safety and Hazards

The safety information available indicates that 2-(Cyclopentylformamido)propanoic acid has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

Future Directions

While specific future directions for 2-(Cyclopentylformamido)propanoic acid are not mentioned in the sources I found, related compounds like propionic acid and its derivatives have potential applications in various fields, including food preservation, pharmaceuticals, and biotechnology .

Properties

IUPAC Name

2-(cyclopentanecarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(9(12)13)10-8(11)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHVFWMGYCZXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

16.8 g (0.189 mol) of D,L-alanine and 41.98 g (0.415 mol) of triethylamine are initially charged in 200 ml of dichloromethane. At 0° C. 45.07 g (0.415 mol) of trimethylsilyl chloride are added dropwise, and the mixture is stirred at room temperature for 1 h and then at 40° C. for 1 h. The solution is cooled to −10° C., and 25 g (0.189 mol) of cyclopentanecarbonyl chloride are added dropwise. The mixture is stirred at −10° C. for 2 h and at room temperature for 1 h. With ice-cooling, 100 ml of water are added dropwise, the mixture is stirred for 10 min. and the resulting precipitate is filtered off with suction. The precipitate is washed with 300 ml of water and then with 300 ml of diethyl ether and subsequently dried at 60° C.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
41.98 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
45.07 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

16.8 g (0.189 mol) of D,L-alanine and 41.98 g (0.415 mol) of triethylamine are initially charged in 200 ml of dichloromethane. At 0° C., 45.07 g (0.415 mol) of trimethylsilyl chloride are added dropwise, and the mixture is then stirred at room temperature for 1 h and then at 40C for 1 h. The solution is cooled to −10° C. and 25 g (0. 89 mol) of cyclopentanecarbonyl chloride are added dropwise. The mixture is stirred at −10° C. for 2 h and at room temperature for 1 h. With ice-cooling, 100 ml of water are added, and the mixture is then stirred for 10 min and the resulting precipitate is filtered off with suction. The precipitate is washed with 300 ml of water and then with 300 ml of diethyl ether and subsequently dried at 60° C.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
41.98 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
45.07 g
Type
reactant
Reaction Step Two
[Compound]
Name
40C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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